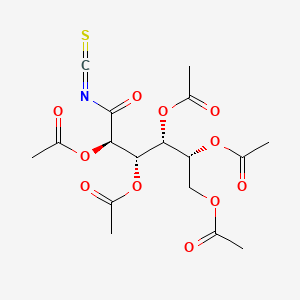
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with methyl and phosphoryl groups
Preparation Methods
The synthesis of 1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Chemical Reactions Analysis
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene can be compared with other similar compounds, such as:
1-Methyl-3-phenoxybenzene: Lacks the phosphoryl group, making it less reactive in certain biochemical reactions.
3-Methylphenyl phenyl ether: Similar structure but different functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of methyl, phenoxy, and phosphoryl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60146-73-8 |
|---|---|
Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
1-methyl-3-[methyl-(3-methylphenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-12-6-4-8-14(10-12)17-19(3,16)18-15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
InChI Key |
SBUKINWFZLSXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(C)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)


![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


